2-(Bromomethyl)oxetane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)oxetane can be synthesized through various methods. One common approach involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile. This method leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Ring-Opening Reactions: The oxetane ring can be opened under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: Conditions for ring-opening reactions often involve the use of acids or bases to facilitate the process.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can result in the formation of an amine-substituted oxetane.
Ring-Opening Reactions: Products vary based on the reaction conditions and the specific reagents used.
Scientific Research Applications
2-(Bromomethyl)oxetane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)oxetane involves its ability to undergo substitution and ring-opening reactions. These reactions can lead to the formation of various products that can interact with biological molecules and pathways. The specific molecular targets and pathways involved depend on the nature of the products formed from these reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodooxetane
- 3-Bromooxetane
- Oxetane-3-methanol
- Oxetane-3-carboxylic acid
Uniqueness
2-(Bromomethyl)oxetane is unique due to its specific substitution pattern and reactivity. The presence of the bromomethyl group allows for a variety of substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585718 | |
Record name | 2-(Bromomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-23-6 | |
Record name | 2-(Bromomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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